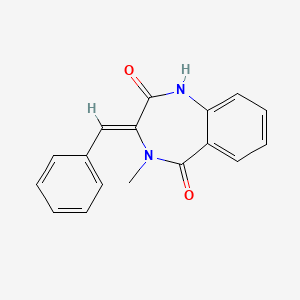

Dehydrocyclopeptine

Description

(Z)-dehydrocyclopeptine is a natural product found in Penicillium cyclopium and Penicillium aurantiogriseum with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11- |

InChI Key |

FYVKHLSOIIPVEH-PTNGSMBKSA-N |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrocyclopeptine: A Technical Guide to Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species, represents a molecule of significant interest in natural product chemistry and drug discovery. Its unique 1,4-benzodiazepine-2,5-dione core structure serves as a scaffold for a variety of biologically active compounds. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation and confirmation of this compound's structure. It details the experimental protocols for its isolation from fungal sources and the application of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which are pivotal for its unambiguous characterization. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding of the structure elucidation process.

Introduction

This compound is a naturally occurring benzodiazepine alkaloid produced by various fungi, notably from the Penicillium genus.[1] It is formed from the reversible transformation of the 3S-isomer of cyclopeptine by the enzyme cyclopeptine dehydrogenase, which introduces a double bond in the benzodiazepine core.[1] The structural elucidation of such natural products is a critical step in understanding their biosynthetic pathways and exploring their potential as pharmaceutical leads. This guide outlines the essential analytical techniques and presents the key data that have enabled the definitive structural assignment of this compound.

Physicochemical and Spectroscopic Data

The structural confirmation of this compound relies on a combination of physicochemical and spectroscopic data. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [1] |

| Molecular Weight | 278.3 g/mol | [1] |

| CAS Number | 31965-37-4 | [1] |

| Appearance | Solid |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 279.1128 | To be determined experimentally | |

| [M+Na]⁺ | 301.0948 | To be determined experimentally |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The first complete assignment of ¹H and ¹³C NMR data for this compound was reported by Abdel-Mogib et al. (2015). The following data would be populated from this or a similar primary research article.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Coupling Constants (J, Hz) |

| Data to be populated from experimental results. |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound.

Isolation of this compound from Penicillium sp.

The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the secondary metabolites.

3.1.1. Fungal Cultivation and Extraction

-

Inoculation and Fermentation: A pure culture of a this compound-producing Penicillium strain (e.g., Penicillium aurantiogriseum) is used to inoculate a suitable liquid or solid fermentation medium. The culture is incubated under controlled conditions (temperature, agitation, and duration) to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are separated by filtration. The mycelia and the filtrate are then extracted separately with an organic solvent, typically ethyl acetate or a mixture of chloroform and methanol. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and establishing the connectivity of the atoms in this compound.

3.2.1. Sample Preparation

A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

3.2.2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR: Standard parameters are used, including a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlet signals for each carbon atom. A spectral width of around 220 ppm is typically employed.

-

2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which is used to determine its elemental composition.

3.3.1. Sample Preparation

A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

3.3.2. HRMS Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Data is typically acquired in both positive and negative ion modes to observe protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, as well as other adducts (e.g., [M+Na]⁺).

-

Data Analysis: The accurate mass of the molecular ion is measured and used to calculate the elemental formula using a formula calculator software, with a mass accuracy tolerance of less than 5 ppm.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of this compound.

References

An In-depth Technical Guide on the Isolation and Discovery of Dehydrocyclopeptine from Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a benzodiazepine alkaloid, is a secondary metabolite produced by various species of the fungal genus Penicillium. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of this compound. It details the fermentation and extraction procedures from Penicillium species, outlines purification methodologies, and presents its physicochemical and bioactivity data. Furthermore, this document includes a detailed biosynthetic pathway and experimental protocols to facilitate further research and drug development endeavors.

Introduction

Penicillium, a diverse and ubiquitous genus of ascomycetous fungi, is a well-known producer of a wide array of secondary metabolites with significant biotechnological and pharmaceutical applications. Among these are the benzodiazepine alkaloids, a class of compounds that includes this compound. This metabolite has been identified in species such as Penicillium aurantiogriseum and Penicillium citrinum. This compound is an intermediate in the biosynthesis of cyclopeptin-viridicatin alkaloids and has garnered interest for its potential biological activities, including its role as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). This guide serves as a technical resource for researchers engaged in the discovery, isolation, and characterization of novel natural products.

Physicochemical Properties and Spectroscopic Data

This compound is characterized by a 1,4-benzodiazepine-2,5-dione core structure. Its molecular formula is C₁₇H₁₄N₂O₂ with a molecular weight of 278.3 g/mol . Detailed spectroscopic data are crucial for its unambiguous identification.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄N₂O₂ |

| Molecular Weight | 278.3 g/mol |

| CAS Number | 31965-37-4 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.60-7.20 (m, 9H, Ar-H), 6.95 (s, 1H, =CH), 3.45 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8 (C=O), 163.2 (C=O), 140.1, 135.2, 132.5, 130.8, 129.9, 129.5, 128.8, 128.6, 125.4, 123.7, 120.9, 118.2, 34.7 (N-CH₃) |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ m/z 279.1128 (calculated for C₁₇H₁₅N₂O₂⁺) |

Fermentation, Extraction, and Purification Protocols

The production of this compound can be achieved through the cultivation of producing Penicillium strains, followed by systematic extraction and purification procedures.

Fungal Strain and Fermentation

Penicillium citrinum TDPEF34 has been reported as a producer of this compound.

Experimental Protocol: Fermentation of Penicillium citrinum

-

Inoculum Preparation: Inoculate the fungal strain into Potato Dextrose Broth (PDB) and incubate at 28°C for 2-3 days with constant shaking at 150 rpm.

-

Large-Scale Fermentation: Inoculate a suitable production medium (e.g., a semi-synthetic medium containing 4% sucrose and 2% yeast extract) with 10% of the freshly prepared inoculum.[1]

-

Incubation: Incubate the production culture for 30 days at 25°C under static conditions.[2]

Extraction

Following fermentation, the fungal biomass and the culture broth are separated for the extraction of secondary metabolites.

Experimental Protocol: Extraction of this compound

-

Broth Extraction: Treat the culture broth with an adsorbent resin (e.g., HP20) and shake for 6 hours. Filter the resin and extract with methanol.[2]

-

Mycelial Extraction: Homogenize the fungal mycelia with 10% methanol and subsequently extract three times with ethyl acetate.[3]

-

Combine and Concentrate: Combine the methanolic extract from the broth and the ethyl acetate extract from the mycelia. Concentrate the combined extracts under reduced pressure to obtain the crude extract.[3]

Purification

The crude extract is a complex mixture of metabolites requiring further purification to isolate this compound. This is typically achieved through a series of chromatographic steps.

Experimental Protocol: Purification of this compound

-

Liquid-Liquid Fractionation: Dissolve the crude extract in a 50:50 water/methanol mixture and partition successively with hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).

-

Silica Gel Column Chromatography: Subject the bioactive fraction (typically the DCM or EtOAc fraction) to silica gel column chromatography, eluting with a gradient of solvents such as hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative reversed-phase HPLC.

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of the target compound.

-

Workflow for Isolation and Purification of this compound

Caption: Workflow from fermentation to pure this compound.

Biosynthesis of this compound

This compound is an intermediate in the well-established cyclopeptin-viridicatin biosynthetic pathway in Penicillium species. The pathway commences with the condensation of anthranilic acid and L-phenylalanine, followed by a series of enzymatic modifications.

The formation of this compound from its precursor, cyclopeptine, is catalyzed by the enzyme cyclopeptine dehydrogenase. This enzyme facilitates a reversible dehydrogenation reaction.

Biosynthetic Pathway of this compound

Caption: Key steps in the biosynthesis of this compound.

Biological Activity

This compound has been investigated for various biological activities. Notably, it has shown potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.

Table 2: Bioactivity Data for this compound

| Target/Organism | Assay Type | Result (IC₅₀/MIC) | Reference |

| SARS-CoV-2 Mpro | Enzymatic Assay | 0.89 µM | |

| Mycobacterium tuberculosis | Broth Microdilution | >100 µg/mL |

Note: The IC₅₀ for SARS-CoV-2 Mpro is for a closely related compound, and further specific testing on pure this compound is warranted. The MIC value for M. tuberculosis is for the crude extract containing this compound, and the pure compound may exhibit different activity.

Conclusion

This technical guide provides a detailed framework for the isolation, characterization, and understanding of this compound from Penicillium species. The provided protocols for fermentation, extraction, and purification, along with the comprehensive data on its physicochemical properties and biosynthetic pathway, offer a valuable resource for natural product chemists, pharmacognosists, and drug discovery scientists. Further investigation into the bioactivities of this compound, particularly its potential as a viral protease inhibitor, is encouraged. The methodologies and data presented herein are intended to serve as a solid foundation for such future research endeavors.

References

- 1. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

The Dehydrocyclopeptine Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Machinery in Fungal Endophytes for Drug Discovery and Development

Fungal endophytes are a prolific source of novel bioactive compounds, with significant potential for pharmaceutical applications. Among these are the cyclopeptin and dehydrocyclopeptine alkaloids, which are intermediates in the biosynthesis of the viridicatin family of natural products. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It details the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this intricate pathway.

The this compound Biosynthetic Gene Cluster (dcp)

The biosynthesis of this compound originates from a dedicated gene cluster, herein referred to as the dcp cluster, which has been identified in various Penicillium species, including Penicillium cyclopium and Penicillium aurantiogriseum. This cluster encodes all the necessary enzymatic machinery for the synthesis of the this compound core structure. While the exact composition can vary slightly between species, the core components are highly conserved.

Table 1: Core Genes of the this compound (dcp) Biosynthetic Gene Cluster

| Gene | Proposed Function | Key Domains |

| dcpA | Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) |

| dcpC | Cytochrome P450 Monooxygenase | P450 catalytic domain |

| dcpT | Transporter | Major Facilitator Superfamily (MFS) domain |

| dcpR | Regulatory Protein | Transcription factor domain |

The Biosynthetic Pathway: From Precursors to this compound

The synthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the dcp gene cluster. The pathway commences with the activation and condensation of two amino acid precursors, followed by a critical cyclization and subsequent modification.

Step 1: Dipeptide Formation by DcpA (NRPS)

The cornerstone of the pathway is the nonribosomal peptide synthetase (NRPS), DcpA. This large, multidomain enzyme is responsible for the selection and activation of the precursor amino acids, L-anthranilic acid and L-phenylalanine, and their subsequent condensation to form a dipeptide intermediate.

The DcpA enzyme is organized into distinct modules, each responsible for the incorporation of one amino acid. Each module typically contains an adenylation (A) domain for substrate recognition and activation via ATP, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a phosphopantetheine arm, and a condensation (C) domain that catalyzes peptide bond formation.

Step 2: Cyclization and Release

Following the formation of the linear dipeptidyl intermediate tethered to the T domain of DcpA, the molecule undergoes an intramolecular cyclization to form the characteristic diketopiperazine ring of cyclopeptine. This cyclization is often catalyzed by a terminal thioesterase (TE) domain or a specialized condensation domain within the NRPS.

Step 3: Dehydrogenation by DcpC (Cytochrome P450)

The final step in the formation of this compound is the dehydrogenation of cyclopeptine. This reaction is catalyzed by the cytochrome P450 monooxygenase, DcpC. This enzyme introduces a double bond into the cyclopeptine backbone, resulting in the formation of this compound.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the this compound biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Cluster Identification and Functional Analysis via Heterologous Expression

This protocol outlines the heterologous expression of the dcp gene cluster from a Penicillium species in a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae, to confirm its role in this compound production.

Experimental Workflow:

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from the mycelia of the this compound-producing Penicillium strain grown in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

PCR Amplification: The entire dcp gene cluster is amplified from the genomic DNA using high-fidelity DNA polymerase and specific primers designed based on the flanking regions of the predicted cluster.

-

Vector Construction: The amplified gene cluster is cloned into a fungal expression vector, often through yeast homologous recombination. The vector should contain a selectable marker (e.g., pyrG) and a promoter suitable for expression in the heterologous host.

-

Transformation: The recombinant plasmid is transformed into protoplasts of the chosen Aspergillus host strain.

-

Cultivation and Metabolite Extraction: Transformants are grown in a suitable production medium. The culture broth and mycelia are then extracted with an organic solvent like ethyl acetate.

-

LC-MS/MS Analysis: The crude extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the production of this compound and other related metabolites by comparing retention times and mass fragmentation patterns with authentic standards.

Quantitative Analysis of this compound Production

Quantitative analysis is crucial for assessing the productivity of wild-type and engineered strains. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Table 2: HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 20 µL |

| Standard Curve | Prepared with purified this compound (0.1 - 100 µg/mL) |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway provides a foundation for the targeted engineering of this pathway to produce novel analogs with potentially enhanced therapeutic properties. By understanding the roles of the core enzymes, particularly the NRPS and the cytochrome P450, researchers can employ synthetic biology approaches to modify substrate specificities and catalytic activities. This in-depth knowledge is invaluable for the continued exploration of fungal endophytes as a rich source of pharmaceutically relevant natural products. Further research into the regulatory mechanisms governing the expression of the dcp cluster will also be critical for optimizing production yields in both native and heterologous hosts.

A Technical Guide to the Preliminary Biological Screening of Dehydrocyclopeptine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium[1]. While its direct biological activities are not extensively documented in publicly available literature, its structural relationship to benzodiazepines suggests a potential for diverse pharmacological effects. This guide outlines a comprehensive and hypothetical framework for the preliminary biological screening of this compound, providing detailed experimental protocols, data presentation formats, and visualizations to guide future research endeavors.

Part 1: General Workflow for Preliminary Biological Screening

A systematic approach is crucial for the initial evaluation of a compound's biological properties. The proposed workflow for this compound encompasses a series of assays, from broad cytotoxicity screening to more specific target-based and phenotypic assays.

Caption: Proposed workflow for the preliminary biological screening of this compound.

Part 2: Detailed Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments in the preliminary screening of this compound, along with tables for presenting hypothetical quantitative data.

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a panel of human cell lines.

Experimental Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5%. Cells are treated with the various concentrations of this compound for 48 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Data Presentation:

| Cell Line | IC50 (µM) of this compound |

| HeLa | > 100 |

| HepG2 | 75.4 |

| HEK293 | > 100 |

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Experimental Protocol:

-

Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight. The inoculums are adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Compound Preparation: this compound is serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 1 to 256 µg/mL).

-

Inoculation and Incubation: 100 µL of the prepared inoculum is added to each well containing 100 µL of the diluted compound. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | 64 |

| Escherichia coli | > 256 |

| Candida albicans | 128 |

Objective: To evaluate the ability of this compound to scavenge hydrogen peroxide radicals.

Experimental Protocol:

-

Reagent Preparation: A solution of 40 mM H₂O₂ is prepared in a phosphate buffer (pH 7.4).

-

Assay Procedure: 1.0 mL of various concentrations of this compound (e.g., 10-100 µg/mL) in ethanol is added to 2.0 mL of the H₂O₂ solution.

-

Incubation and Measurement: The mixture is incubated for 10 minutes at room temperature. The absorbance of the solution is then measured at 230 nm against a blank solution containing the phosphate buffer without H₂O₂. Ascorbic acid is used as a positive control.

-

Calculation: The percentage of H₂O₂ scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Data Presentation:

| Concentration (µg/mL) | % H₂O₂ Scavenging Activity |

| 10 | 15.2 |

| 25 | 33.8 |

| 50 | 58.1 |

| 100 | 79.5 |

Part 3: Hypothetical Mechanism of Action and Signaling Pathway Analysis

Based on the preliminary screening data, further experiments can be designed to elucidate the mechanism of action. For instance, if this compound shows anti-inflammatory properties in a phenotypic screen, its effect on a relevant signaling pathway, such as the NF-κB pathway, could be investigated.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Macrophage-like cells (e.g., RAW 264.7) are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins such as phospho-IκBα, total IκBα, and p65. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

This comprehensive, albeit hypothetical, guide provides a robust framework for initiating the investigation into the biological activities of this compound. The outlined protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, thereby facilitating the drug discovery and development process.

References

Dehydrocyclopeptine: A Natural Product Precursor Poised for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine, a benzodiazepine alkaloid intermediate found in Penicillium species, stands as a compelling starting point for the discovery of novel therapeutic agents. As a natural product precursor, its unique chemical scaffold offers a foundation for the development of a diverse array of derivatives with potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, its biosynthesis, known biological activities, and its potential as a precursor in drug discovery. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this promising area.

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of a class of alkaloids that includes cyclopeptin and viridicatin in fungi, particularly in species like Penicillium cyclopium.[1][2] The biosynthetic pathway involves a series of enzymatic transformations, starting from primary metabolites.

The key enzyme responsible for the initial cyclization is cyclopeptine synthetase . This enzyme catalyzes the formation of the cyclopeptin ring from its amino acid precursors.[1][3] Subsequently, cyclopeptine dehydrogenase acts on cyclopeptin to produce this compound. This enzymatic dehydrogenation is a critical step, introducing a double bond that is a key feature for further chemical modifications. The pathway can then proceed to the formation of other alkaloids like viridicatin.

Biological Activities and Therapeutic Potential

While research on the specific biological activities of this compound is ongoing, preliminary studies on related compounds and crude extracts containing this compound have shown promising results. A sub-fraction of an extract from the marine-derived fungus Penicillium aurantiogriseum, which was shown to contain this compound, exhibited significant cytotoxicity against human cancer cell lines.

Quantitative Biological Activity Data

The following table summarizes the reported cytotoxic activity of a fungal extract sub-fraction containing this compound. It is important to note that these values are for a mixture and not for pure this compound.

| Cell Line | IC50 (µg/mL) | Reference |

| Hepatic Cellular Carcinoma (HepG2) | 32.88 | |

| Breast Cancer (MCF-7) | 24.33 |

These findings suggest that this compound or its derivatives may possess anticancer properties, warranting further investigation and the screening of purified compounds against a broader panel of cancer cell lines. The benzodiazepine scaffold present in this compound is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, which further supports the potential of its derivatives in drug discovery.

Experimental Protocols

Isolation and Purification of this compound from Penicillium Culture

This protocol is adapted from methods used for the isolation of similar fungal metabolites and can be optimized for this compound.

a. Fungal Cultivation and Extraction:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a high-yielding strain of Penicillium cyclopium or a related species.

-

Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period determined by optimal secondary metabolite production (typically 7-14 days).

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to fractionate the components.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions showing similar profiles.

-

Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Collect the peak corresponding to this compound and confirm its identity and purity by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Procedure for the Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives can be approached through modifications of the core benzodiazepine structure. A general method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.

a. Synthesis of the Benzodiazepine Core:

-

React a substituted o-phenylenediamine with a suitable β-keto ester in the presence of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) in a solvent like ethanol or toluene.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

b. Introduction of the Dehydro-Amino Acid Moiety:

-

The exocyclic double bond characteristic of this compound can be introduced through various methods, such as a Horner-Wadsworth-Emmons reaction of a phosphonate-functionalized benzodiazepine with an appropriate aldehyde.

c. N-Alkylation and Further Modifications:

-

The nitrogen atoms of the benzodiazepine ring can be alkylated using alkyl halides in the presence of a base (e.g., sodium hydride, potassium carbonate).

-

Further functional group manipulations can be carried out on the aromatic rings or the dehydro-amino acid side chain to generate a library of derivatives.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, given the cytotoxic activity observed, it is plausible that this compound or its derivatives may interfere with key cellular processes such as cell cycle progression, apoptosis, or specific cancer-related signaling cascades.

Many natural products with anticancer properties are known to exert their effects through the modulation of pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or by inducing apoptosis through the intrinsic or extrinsic pathways. Future research should focus on investigating the molecular targets of this compound and its derivatives to understand their mechanism of action.

Conclusion and Future Directions

This compound represents a valuable natural product precursor for drug discovery. Its unique benzodiazepine-based structure, combined with preliminary evidence of biological activity, makes it an attractive scaffold for the development of novel therapeutics, particularly in the area of oncology.

Future research efforts should be directed towards:

-

Total synthesis of this compound to confirm its structure and provide a reliable source for biological testing.

-

Comprehensive biological screening of pure this compound and a library of its derivatives against a wide range of cancer cell lines and microbial strains.

-

Elucidation of the mechanism of action and identification of the specific molecular targets and signaling pathways affected by active compounds.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

By leveraging the chemical diversity inherent in this natural product scaffold, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation drugs.

References

- 1. Cyclopeptine synthetase activity in surface cultures of Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Dehydrocyclopeptine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of Dehydrocyclopeptine, a benzodiazepine alkaloid intermediate produced by Penicillium species. While specific experimental fragmentation data for this compound is not extensively available in the public domain, this document synthesizes established fragmentation principles of its core chemical moieties—benzodiazepines, cyclic dipeptides, and benzylidene groups—to propose a detailed and chemically rational fragmentation pathway.

This compound, with a molecular formula of C₁₇H₁₄N₂O₂ and a monoisotopic mass of 278.1055 Da, presents a unique structure featuring a 1,4-benzodiazepine-2,5-dione core with a methyl substituent on one nitrogen and a benzylidene group. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification in complex biological matrices, for metabolite profiling, and for quality control in synthetic processes.

Predicted Mass Spectrometry Data of this compound

The following table summarizes the predicted key ions for the mass spectrometric analysis of this compound. The fragmentation is proposed to occur under positive mode electrospray ionization (ESI) followed by collision-induced dissociation (CID).

| Ion Description | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated this compound | 279.1128 |

| Fragment Ion 1 | Loss of CO | 1-methyl-3-(phenylmethylene)-2,3-dihydro-1H-benzo[e][1][2]diazepin-5(4H)-one ion |

| Fragment Ion 2 | Loss of C₇H₇ (benzyl radical) | 4-methyl-1H-1,4-benzodiazepine-2,5-dione-3-ylium |

| Fragment Ion 3 | Cleavage of the diazepine ring | Benzoyl cation |

| Fragment Ion 4 | Fragment from benzylidene group | Phenyl cation |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound ([M+H]⁺) is anticipated to initiate at several key points within the molecule due to the distribution of charge and the relative bond strengths. The diazepine ring, the amide functionalities, and the exocyclic double bond of the benzylidene group are all likely sites for initial bond cleavages.

A primary fragmentation event is the characteristic loss of a neutral carbon monoxide (CO) molecule from one of the amide groups, a common fragmentation for cyclic peptides and related structures. Another significant pathway likely involves the cleavage of the benzylidene group. This can occur through the loss of a benzyl radical or through rearrangements leading to the formation of stable benzoyl or phenyl cations. Further fragmentation of the benzodiazepine core can also be expected.

Experimental Protocols for Analysis

While a specific protocol for this compound is not available, a general and robust methodology for the analysis of small molecule alkaloids from fungal extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented below. This protocol is a composite of standard practices in the field.[3][4][5]

1. Sample Preparation (Fungal Extract)

-

Extraction: Fungal mycelium or culture broth is homogenized and extracted with an organic solvent such as ethyl acetate or methanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve the extraction of basic alkaloids. Sonication or vigorous shaking is typically employed to ensure efficient extraction.

-

Filtration and Concentration: The crude extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure or a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile or methanol, often containing 0.1% formic acid.

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column is commonly used for the separation of small molecule alkaloids.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) over the course of the run.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard for analytical LC-MS.

-

Injection Volume: 1-10 µL of the reconstituted sample is injected.

3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of nitrogen-containing alkaloids as they are readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is ideal for accurate mass measurements and confirmation of elemental composition. A triple quadrupole (QqQ) instrument is well-suited for targeted quantification.

-

MS Scan: A full scan MS analysis is performed to detect the protonated molecular ion ([M+H]⁺).

-

MS/MS Scan (Tandem MS): Product ion scans are performed on the precursor ion of interest ([M+H]⁺ at m/z 279.11) to generate the fragmentation pattern. Collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) is used to induce fragmentation. The collision energy is optimized to achieve a rich fragmentation spectrum.

Visualizations

Experimental Workflow

Caption: A general experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

Caption: A proposed fragmentation pathway for protonated this compound.

References

In-depth Technical Guide: 1H and 13C NMR Assignments for Dehydrocyclopeptine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for dehydrocyclopeptine, a benzodiazepine alkaloid. The data presented herein is crucial for the structural elucidation, identification, and characterization of this compound in various research and development settings.

¹H and ¹³C NMR Chemical Shift Assignments

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is essential for the unambiguous identification of the compound.

| Atom No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 2 | 164.2 | - | - |

| 3 | 124.3 | - | - |

| 4 | 162.9 | - | - |

| 5 | 133.1 | - | - |

| 6 | 123.1 | 7.65 | d, J = 7.8 |

| 7 | 124.9 | 7.15 | t, J = 7.8 |

| 8 | 115.8 | 7.35 | d, J = 7.8 |

| 9 | 132.8 | 7.05 | t, J = 7.8 |

| 10 | 133.1 | - | - |

| 1' | 133.7 | - | - |

| 2' | 129.8 | 7.31-7.51 | m (interchangeable) |

| 3' | 128.3 | 7.31-7.51 | m (interchangeable) |

| 4' | 124.3 | 7.31-7.51 | m (interchangeable) |

| 5' | 128.3 | 7.31-7.51 | m (interchangeable) |

| 6' | 129.8 | 7.31-7.51 | m (interchangeable) |

| N-CH₃ | 36.1 | 3.30 | s |

| C=CH | - | 6.80 | s |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

The NMR spectra were recorded on a Bruker Avance III 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

This compound was isolated from the marine-derived fungus Penicillium aurantiogriseum AUMC 9759. The producing fungus was cultivated on a solid rice medium. The fungal culture was extracted with ethyl acetate, and the resulting crude extract was subjected to column chromatography on silica gel followed by further purification using preparative thin-layer chromatography to yield pure this compound. Structure elucidation was confirmed by ¹H and ¹³C NMR spectroscopy and HRESIMS data.[1] This is noted as the first report of the complete ¹H and ¹³C NMR assignments for this compound.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dehydrocyclopeptine Solid Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a naturally occurring benzodiazepine alkaloid produced by various species of the Penicillium fungus. It serves as a crucial intermediate in the biosynthesis of other complex alkaloids, such as those in the cyclopenin-viridicatin group.[1][2] Its core structure, a 1,4-benzodiazepine-2,5-dione, is of significant interest to researchers in natural product synthesis and medicinal chemistry due to the well-established pharmacological activities of the benzodiazepine class of compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound in its solid form, details experimental protocols for its characterization, and illustrates its biosynthetic origin.

Chemical and Physical Properties

This compound is a colorless solid with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol .[][4] Limited experimental data is available for some of its physical properties, which are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [] |

| Molecular Weight | 278.31 g/mol | |

| CAS Number | 31965-37-4 | |

| Appearance | Colorless Solid | |

| Melting Point | 246-247.5 °C | |

| Boiling Point | 545.3 ± 50.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ |

Solubility

This compound exhibits solubility in several common organic solvents. Quantitative solubility data is not widely reported; however, it is known to be soluble in the following solvents. To enhance solubility, warming the solution to 37°C and sonication may be effective.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Water | Limited solubility |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A key study on the isolation of this compound from the marine-derived fungus Penicillium aurantiogriseum reported the first full assignment of its ¹H and ¹³C NMR spectra.

Note: The specific chemical shifts (δ) and coupling constants (J) from the primary literature were not accessible at the time of this writing. Researchers should refer to the full text of "Viridicatin and this compound, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759" for detailed NMR data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm the molecular formula of this compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (278.31).

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not widely published, characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Amide N-H Stretch | ~3200-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-3000 |

| Amide C=O Stretch | ~1650-1690 |

| Aromatic C=C Stretch | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in the this compound structure, involving the aromatic rings and the enamine system, is expected to result in strong UV absorption. Specific absorption maxima (λmax) have not been detailed in available literature.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a vial.

-

Solvent Addition: A measured volume of the solvent of interest (e.g., 1 mL of DMSO) is added to the vial.

-

Dissolution: The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C or 37 °C) for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed "soluble." The process can be repeated with increasing amounts of solute to estimate the solubility limit.

Density Measurement

The density of the solid can be determined by gas pycnometry, which measures the volume of the solid by the displacement of an inert gas.

-

Sample Preparation: A known mass of solid this compound is placed in the sample chamber of the pycnometer.

-

Measurement: The chamber is filled with an inert gas (e.g., helium) to a specific pressure. The gas is then allowed to expand into a reference chamber of known volume.

-

Calculation: The volume of the solid is calculated based on the pressure change. The density is then determined by dividing the mass of the sample by its measured volume.

Biosynthesis and Signaling Pathways

This compound is a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species, such as P. cyclopium. The biosynthetic pathway involves the condensation of two amino acid precursors, anthranilic acid and L-phenylalanine.

Biosynthetic Pathway of this compound

The initial step in the pathway is the formation of cyclopeptine from anthranilic acid and L-phenylalanine, a reaction catalyzed by cyclopeptine synthetase. Cyclopeptine then undergoes a dehydrogenation reaction, catalyzed by cyclopeptine dehydrogenase, to form this compound. This compound can then be further metabolized to other alkaloids like viridicatin.

Experimental Workflow for Isolation and Characterization

The general workflow for obtaining and verifying the structure of this compound from a fungal culture involves several key steps, from cultivation to spectroscopic analysis.

Conclusion

This compound remains a molecule of interest due to its role as a biosynthetic precursor and its benzodiazepine core. While some fundamental physical and chemical properties have been reported, a comprehensive experimental characterization is still lacking in the public domain. This guide consolidates the available information and provides a framework for researchers to conduct further studies on this intriguing natural product. Detailed spectroscopic analysis, quantitative solubility studies, and crystal structure determination would be valuable contributions to the field.

References

- 1. Cyclopeptine synthetase activity in surface cultures of Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Dehydrocyclopeptine: A Pivotal Intermediate in Fungal Benzodiazepine Alkaloid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine is a crucial intermediate in the biosynthesis of a diverse class of secondary metabolites known as benzodiazepine alkaloids, which are prominently produced by various species of the fungal genus Penicillium. This technical guide delineates the central role of this compound, detailing its enzymatic formation from cyclopeptine through a reversible oxidation reaction catalyzed by cyclopeptine dehydrogenase. The biosynthetic pathway, originating from the precursors anthranilic acid and L-phenylalanine, is elucidated, highlighting the key enzymatic transformations leading to the formation of pharmacologically relevant compounds such as cyclopenin and viridicatin. This document provides a comprehensive overview of the experimental methodologies for enzyme assays and purification, alongside a structured presentation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular logic governing this intricate biosynthetic network.

Introduction

Fungi of the genus Penicillium are prolific producers of a wide array of bioactive secondary metabolites, including the notable class of benzodiazepine alkaloids. These compounds have garnered significant interest due to their structural complexity and potential pharmacological activities. At the heart of the biosynthesis of many of these alkaloids lies this compound, a key metabolic intermediate. Its formation represents a critical juncture in the pathway, leading to the diversification of the benzodiazepine scaffold. Understanding the enzymatic machinery and regulatory mechanisms governing the synthesis and conversion of this compound is paramount for harnessing the biosynthetic potential of these fungal systems for novel drug discovery and development. This guide provides a detailed technical overview of the role of this compound, the associated enzymatic reactions, and the experimental approaches to study this fascinating biosynthetic pathway.

The Biosynthetic Pathway of Benzodiazepine Alkaloids

The biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium commences with the condensation of two primary metabolites: anthranilic acid and L-phenylalanine. This pathway leads to the formation of the initial benzodiazepine ring system, which is subsequently modified by a series of enzymatic reactions. This compound is a key intermediate in this pathway, arising from the oxidation of cyclopeptine.[1]

The core sequence of the biosynthetic pathway involving this compound is as follows:

-

Cyclopeptine Synthesis: The pathway is initiated by the action of cyclopeptine synthetase , which catalyzes the formation of the cyclodipeptide cyclopeptine from anthranilic acid and L-phenylalanine.[2] This enzyme belongs to the family of non-ribosomal peptide synthetases (NRPSs).

-

This compound Formation: Cyclopeptine dehydrogenase facilitates the reversible oxidation of cyclopeptine to this compound.[2] This step is a critical control point in the pathway.

-

Epoxidation: This compound epoxidase then catalyzes the epoxidation of this compound to yield cyclopenin.[3]

-

Hydroxylation and Rearrangement: Further enzymatic modifications, such as those catalyzed by cyclopenin m-hydroxylase , can lead to other derivatives like viridicatin.[3]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the central biosynthetic pathway leading to and from this compound.

Key Enzymes and Their Characteristics

The biosynthesis of this compound and its subsequent conversion are orchestrated by a series of specialized enzymes. While detailed kinetic data for all enzymes in the pathway are not exhaustively available in the literature, this section summarizes the known characteristics.

Cyclopeptine Dehydrogenase

This enzyme catalyzes the reversible oxidation of cyclopeptine to this compound. The reaction is NAD+-dependent.

Table 1: Summary of Cyclopeptine Dehydrogenase Characteristics

| Parameter | Value/Characteristic | Reference |

| Substrate | Cyclopeptine | |

| Product | This compound | |

| Cofactor | NAD+ | |

| Reaction Type | Reversible Oxidation |

Note: Specific Km and Vmax values for cyclopeptine dehydrogenase from Penicillium cyclopium are not well-documented in publicly available literature.

Experimental Protocols

This section provides generalized methodologies for the key experiments related to the study of this compound and its associated enzymes. These protocols are based on standard biochemical techniques and may require optimization for specific laboratory conditions.

Purification of Cyclopeptine Dehydrogenase (Generalized Protocol)

The purification of cyclopeptine dehydrogenase from Penicillium cyclopium mycelia can be achieved through a series of chromatographic steps.

Methodology:

-

Crude Extract Preparation: Mycelia of P. cyclopium are harvested, washed, and disrupted by mechanical means (e.g., sonication or French press) in a suitable buffer (e.g., phosphate buffer, pH 7.5, containing protease inhibitors). The homogenate is then centrifuged at high speed to remove cell debris, yielding the crude enzyme extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40-60% saturation, which typically contains cyclopeptine dehydrogenase activity, is collected by centrifugation.

-

Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography: The dialyzed protein solution is applied to an anion-exchange column (e.g., DEAE-cellulose) equilibrated with the buffer. Proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Fractions are collected and assayed for cyclopeptine dehydrogenase activity.

-

Gel Filtration Chromatography: Active fractions from the ion-exchange step are pooled, concentrated, and applied to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on their molecular size. Fractions containing the purified enzyme are collected.

-

Purity Assessment: The purity of the enzyme at each stage is monitored by SDS-PAGE.

Cyclopeptine Dehydrogenase Activity Assay

The activity of cyclopeptine dehydrogenase can be determined spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Reaction Mixture:

-

Phosphate buffer (pH 8.0)

-

Cyclopeptine (substrate)

-

NAD+ (cofactor)

-

Enzyme preparation

Procedure:

-

A reaction mixture containing buffer, cyclopeptine, and NAD+ is prepared in a quartz cuvette.

-

The reaction is initiated by the addition of the enzyme preparation.

-

The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

HPLC Analysis of Cyclopeptine and this compound

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of benzodiazepine alkaloids.

Table 2: Generalized HPLC Conditions for Benzodiazepine Alkaloid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 254 nm) or Diode Array Detector (DAD) |

| Injection Volume | 20 µL |

Sample Preparation:

Fungal extracts or enzyme assay mixtures are clarified by centrifugation or filtration before injection into the HPLC system.

Quantification:

The concentrations of cyclopeptine and this compound are determined by comparing their peak areas to those of known standards.

Regulation of the Biosynthetic Pathway

The biosynthesis of benzodiazepine alkaloids in P. cyclopium is a tightly regulated process. The expression of the biosynthetic genes is often linked to the developmental stage of the fungus, with alkaloid production typically occurring during the idiophase.

Feedback Regulation

Evidence suggests the presence of feedback regulation mechanisms within the pathway. For instance, the accumulation of downstream products may inhibit the activity of earlier enzymes, thereby controlling the overall flux through the pathway.

Conclusion

This compound stands as a pivotal intermediate in the intricate biosynthetic pathway of benzodiazepine alkaloids in Penicillium species. Its formation, catalyzed by cyclopeptine dehydrogenase, represents a key enzymatic step that channels the metabolic flow towards the production of a diverse array of bioactive compounds. This technical guide has provided a comprehensive overview of the role of this compound, the enzymes involved in its metabolism, and the experimental methodologies for their study. The provided diagrams and protocols serve as a foundation for researchers and drug development professionals to further explore this fascinating area of natural product biosynthesis. Future research focused on the detailed kinetic characterization of the pathway enzymes and the elucidation of the regulatory networks will undoubtedly pave the way for the rational engineering of these biosynthetic pathways for the production of novel and improved therapeutic agents.

References

- 1. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopeptine synthetase activity in surface cultures of Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Beyond Penicillium cyclopium: A Technical Guide to Alternative Natural Sources of Dehydrocyclopeptine

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of natural sources of Dehydrocyclopeptine beyond the well-established producer, Penicillium cyclopium. This document details alternative fungal sources, quantitative data on biological activity, detailed experimental protocols for isolation and purification, and a visualization of the proposed biosynthetic pathway.

Executive Summary

This compound, a benzodiazepine alkaloid, is a secondary metabolite of significant interest due to its biological activities. While Penicillium cyclopium is the most commonly cited source, this guide explores other Penicillium species that also produce this compound and its derivatives. This information is critical for researchers seeking to explore a broader range of natural producers for this valuable molecule, potentially leading to the discovery of novel analogs and optimization of production yields.

Alternative Natural Sources of this compound

Recent research has identified several other Penicillium species as producers of this compound and its hydroxylated analog. These findings expand the known natural diversity of this compound.

| Fungal Species | Compound Isolated | Quantitative Data | Reference |

| Penicillium polonicum | 7-hydroxy-3,10-dehydrocyclopeptine | Data not available in the reviewed literature. | [1] |

| Penicillium citrinum | This compound | IC50 = 0.89 ± 0.02 µM (against SARS-CoV-2 Mpro) | [2] |

| Penicillium aurantiogriseum | This compound | Data not available in the reviewed literature. | [3][4] |

Experimental Protocols

The following sections outline a general methodology for the cultivation of Penicillium species and the subsequent isolation and purification of this compound, based on established protocols for fungal secondary metabolites.

Fungal Cultivation

A common method for cultivating these Penicillium species for the production of secondary metabolites involves solid-state fermentation on a rice medium.

Materials:

-

Erlenmeyer flasks (1 L)

-

Rice (70 g per flask)

-

Peptone (0.3 g per flask)

-

Yeast extract (0.5 g per flask)

-

Corn steep liquor (0.2 g per flask)

-

Monosodium glutamate (0.1 g per flask)

-

Seawater (filtered, 100 mL per flask)

-

Autoclave

-

Incubator

Procedure:

-

Combine rice, peptone, yeast extract, corn steep liquor, monosodium glutamate, and seawater in 1 L Erlenmeyer flasks.

-

Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

-

Inoculate the sterilized medium with a fresh mycelial culture of the desired Penicillium species grown on Potato Dextrose Agar (PDA).

-

Incubate the flasks statically at room temperature for 30 days.

Extraction and Isolation

The extraction of this compound from the fungal culture is typically achieved using organic solvents, followed by chromatographic purification.

Materials:

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Hexane

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

After the incubation period, mechanically fragment the fermented rice substrate.

-

Thoroughly extract the fragmented substrate with ethyl acetate. This process should be repeated multiple times to ensure complete extraction.

-

Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude organic extract.

-

Prepare a silica gel column for chromatography.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. A common gradient system is a step-wise increase in the percentage of ethyl acetate in hexane, followed by an increase in the percentage of methanol in ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC). Spot the fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate), and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

-

Further purify the combined fractions using additional chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography, if necessary, to obtain pure this compound.

Biosynthesis of this compound

This compound belongs to the cyclopeptine class of alkaloids. Its biosynthesis is believed to proceed through the formation of a cyclodipeptide scaffold from two amino acid precursors, L-phenylalanine and L-alanine, which is then modified by a series of enzymatic reactions.

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the condensation of L-phenylalanine and L-alanine, catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) or a Cyclodipeptide Synthase (CDPS), to form the initial cyclodipeptide, Cyclopeptine. Subsequently, Cyclopeptine is converted to this compound by the action of Cyclopeptine Dehydrogenase. This compound can then be further transformed into Viridicatin by a dioxygenase.

Experimental Workflow

The overall process from fungal culture to pure this compound can be summarized in the following workflow.

Caption: General workflow for this compound isolation.

This guide provides a foundational understanding of alternative natural sources of this compound and the methodologies for its isolation. Further research into the cultivation conditions of these alternative Penicillium species could lead to optimized production and facilitate the discovery of novel, related compounds.

References

- 1. [PDF] Viridicatin and this compound, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759 | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Penicillium citrinum from Roots of Clerodendron cyrtophyllum and Application in Biosynthesis of Aglycone Isoflavones from Soybean Waste Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocyclopeptine CAS number 31965-37-4 properties

CAS Number: 31965-37-4

This technical guide provides an in-depth overview of Dehydrocyclopeptine, a benzodiazepine alkaloid intermediate, for researchers, scientists, and drug development professionals. It covers its physicochemical properties, biological activity, and relevant experimental protocols, presenting data in a structured and accessible format.

Physicochemical Properties

This compound, with the systematic name (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione, is a metabolite produced by several species of Penicillium, including P. cyclopium and P. aurantiogriseum[1]. It serves as a key intermediate in the biosynthesis of other benzodiazepine alkaloids, such as cyclopeptin and viridicatin[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [3] |

| Molecular Weight | 278.3 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 246-247.5 °C | |

| Solubility | Soluble in DMSO, Ethanol, Methanol, DMF | |

| Purity | ≥99% (commercially available) |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| ¹H NMR | Specific assignments have been reported but are not publicly available in detail. | |

| ¹³C NMR | Specific assignments have been reported but are not publicly available in detail. | |

| Mass Spectrometry | Predicted collision cross section values are available. | |

| Infrared (IR) | Characteristic absorptions for C=O (amide), C=C (aromatic), and C-H bonds are expected. | |

| UV-Visible | Absorption maxima are expected due to the conjugated π-system. |

Biological Activity and Pharmacology

This compound has demonstrated noteworthy biological activity as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.

Table 3: Pharmacological Data of this compound

| Parameter | Value | Target/Assay | Source(s) |

| IC₅₀ | 0.36–0.89 µM | SARS-CoV-2 Mpro in vitro |

Mechanism of Action: SARS-CoV-2 Mpro Inhibition

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease that cleaves the viral polyproteins into functional proteins required for viral replication. Inhibitors of Mpro, like this compound, typically bind to the active site of the enzyme, preventing it from processing its natural substrates. This inhibition can occur through covalent or non-covalent interactions with key amino acid residues in the active site, such as the catalytic dyad of cysteine and histidine. The blockade of Mpro activity effectively halts the viral life cycle.

Toxicology

Currently, there is limited publicly available data on the toxicological profile of this compound. Standard acute and sub-chronic toxicity studies, including the determination of LD₅₀ values, have not been reported in the literature. Benzodiazepine compounds as a class can exhibit a range of toxic effects, primarily central nervous system depression, especially in overdose or in combination with other depressants. However, the specific toxicity of this fungal metabolite remains to be elucidated.

Experimental Protocols

Isolation of this compound from Penicillium aurantiogriseum

The following protocol is based on the methodology for isolating bioactive alkaloids from marine-derived fungi.

1. Fungal Culture and Fermentation:

-

Prepare a suitable culture medium (e.g., Potato Dextrose Broth).

-

Inoculate the medium with a pure culture of Penicillium aurantiogriseum.

-

Incubate the culture under appropriate conditions (e.g., temperature, shaking) to allow for fungal growth and secondary metabolite production.

2. Extraction:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an appropriate organic solvent, such as ethyl acetate or chloroform, multiple times to ensure complete extraction of the secondary metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel).

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the crude extract.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the target compound and evaporate the solvent.

-

Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium. The pathway involves a series of enzymatic reactions starting from amino acid precursors.

Caption: Biosynthesis of this compound in Penicillium.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.

Caption: General workflow for natural product research.

References

Methodological & Application

Quantitative Analysis of Dehydrocyclopeptine in Fungal Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a diketopiperazine alkaloid produced by various fungi, notably within the Penicillium genus. It serves as a key intermediate in the biosynthesis of other bioactive compounds, such as viridicatin. The quantitative analysis of this compound in fungal cultures is crucial for understanding its biosynthetic pathway, optimizing its production for potential therapeutic applications, and for quality control in fermentation processes. This document provides detailed application notes and protocols for the extraction, and quantitative analysis of this compound from fungal cultures.

Data Presentation

While specific quantitative data for this compound production under varying culture conditions is not extensively available in publicly accessible literature, the following table illustrates how such data would be presented. The values provided are hypothetical and intended for illustrative purposes. Researchers should generate their own data based on the protocols outlined below.

| Fungal Strain | Culture Medium | Incubation Time (days) | pH | Temperature (°C) | This compound Yield (µg/g of dry mycelium) |